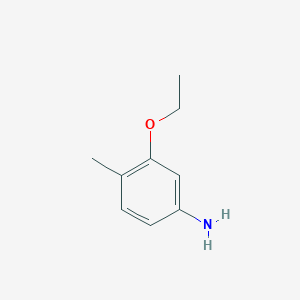

3-Ethoxy-4-methylanilin

Übersicht

Beschreibung

3-Ethoxy-4-methylaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring an ethoxy group at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-4-methylaniline has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-methylaniline typically involves the ethylation of 4-methylaniline. One common method is the reaction of 4-methylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethyl group onto the aniline ring.

Industrial Production Methods: In an industrial setting, the production of 3-Ethoxy-4-methylaniline can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxy-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The ethoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Quinones or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-4-methylaniline involves its interaction with specific molecular targets. The ethoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Ethoxy-4-methylaniline can be compared with other similar compounds such as:

4-Methylaniline: Lacks the ethoxy group, resulting in different reactivity and applications.

3-Ethoxyaniline: Lacks the methyl group, leading to variations in its chemical behavior.

4-Ethoxyaniline: Has the ethoxy group at a different position, affecting its substitution patterns.

The uniqueness of 3-Ethoxy-4-methylaniline lies in the combined presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity patterns.

Biologische Aktivität

3-Ethoxy-4-methylaniline, an aromatic amine, has garnered attention due to its diverse applications in both industrial and biological contexts. This compound is primarily utilized as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions. Its biological activity is of particular interest, especially regarding its interactions with biological pathways and potential pharmacological effects.

Chemical Structure and Properties

3-Ethoxy-4-methylaniline is characterized by the following molecular formula:

- Molecular Formula : C11H15NO

- Molecular Weight : 179.25 g/mol

The compound features an ethoxy group and a methyl group attached to an aniline structure, which significantly influences its reactivity and biological interactions.

The mechanism of action for 3-Ethoxy-4-methylaniline involves its potential role as a nucleophile in substitution reactions. It may interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. This interaction can influence numerous biochemical processes, including cell signaling pathways and metabolic functions.

Biological Activity Overview

Research indicates that 3-Ethoxy-4-methylaniline exhibits several biological activities, including:

- Anticancer Properties : Some studies suggest that derivatives of aromatic amines can induce apoptosis in cancer cells and affect cell cycle progression. For instance, compounds structurally related to 3-Ethoxy-4-methylaniline have shown the ability to arrest the cell cycle at the G1 phase in breast cancer cells, leading to apoptosis .

- Enzymatic Interactions : The compound may interact with specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Toxicological Aspects : As with many aromatic amines, there are concerns regarding the carcinogenic potential of 3-Ethoxy-4-methylaniline. Studies on similar compounds have indicated that prolonged exposure could lead to adverse health effects, including increased cancer risk .

Case Studies

- Cell Cycle Arrest and Apoptosis :

- Metabolic Pathway Studies :

Toxicity Assessments

Toxicological evaluations have highlighted the need for careful handling of 3-Ethoxy-4-methylaniline due to its classification within a broader group of aromatic amines known for their carcinogenic properties. The minimal lethal dose in animal studies has been established, indicating significant toxicity at higher concentrations .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-ethoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFMXCNYDJVSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304586 | |

| Record name | 3-ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-64-8 | |

| Record name | NSC166391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.